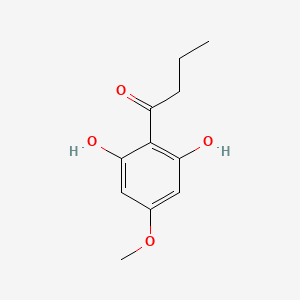

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one

Beschreibung

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on ist eine organische Verbindung mit der Summenformel C11H14O4. Sie ist durch das Vorhandensein einer Butanon-Gruppe gekennzeichnet, die an einen Phenylring gebunden ist, der mit Hydroxyl- und Methoxygruppen substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on kann durch die Reaktion von 2,6-Dihydroxy-4-methoxybenzaldehyd mit Butanon in Gegenwart eines basischen Katalysators synthetisiert werden. Die Reaktion beinhaltet typischerweise die Bildung eines intermediären Aldolprodukts, das unter Dehydratisierung zum Endprodukt umgewandelt wird. Die Reaktionsbedingungen umfassen oft einen Temperaturbereich von 60-80 °C und eine Reaktionszeit von 4-6 Stunden .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Ausbeute und Reinheit zu maximieren. Nach der Reaktion wird das Produkt mithilfe von Techniken wie Rekristallisation oder Chromatographie gereinigt .

Eigenschaften

Molekularformel |

C11H14O4 |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H14O4/c1-3-4-8(12)11-9(13)5-7(15-2)6-10(11)14/h5-6,13-14H,3-4H2,1-2H3 |

InChI-Schlüssel |

SIAXRISTUAUQAK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=C(C=C(C=C1O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one can be synthesized through the reaction of 2,6-dihydroxy-4-methoxybenzaldehyde with butanone in the presence of a base catalyst. The reaction typically involves the formation of an intermediate aldol product, which undergoes dehydration to yield the final compound. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: Industrial production of 1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Hydroxyl- und Methoxygruppen am Phenylring können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Reagenzien wie Brom (Br2) und Salpetersäure (HNO3) werden für Halogenierungs- bzw. Nitrierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte oder nitrierte Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen antioxidativen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on beinhaltet seine Wechselwirkung mit zellulären Zielstrukturen, was zu verschiedenen biologischen Effekten führt. In Krebszellen induziert die Verbindung eine Zellzyklusarretierung in der G1/G0-Phase, die zu Apoptose führt. Dieser Effekt wird durch die Hochregulierung von pro-apoptotischen Proteinen wie Bax und PUMA und die Herunterregulierung von anti-apoptotischen Proteinen wie Bcl-2 und Bcl-xL vermittelt . Die antioxidativen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, freie Radikale zu fangen und oxidativen Stress zu reduzieren .

Wirkmechanismus

The mechanism of action of 1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces cell cycle arrest at the G1/G0 phase, leading to apoptosis. This effect is mediated through the upregulation of pro-apoptotic proteins such as Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-on: Diese Verbindung enthält anstelle einer Hydroxylgruppe eine Ethylgruppe, was ihre Reaktivität und biologische Aktivität beeinflussen kann.

2-Propen-1-on, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Diese Verbindung enthält eine Propenongruppe, was ihre chemischen Eigenschaften und Anwendungen beeinflussen kann.

Die Einzigartigkeit von 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-on liegt in seinem spezifischen Substitutionsschema am Phenylring, das ihm besondere chemische und biologische Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.